Chitin synthase inhibitor 11

Chitin synthase inhibition IC50 Antifungal drug discovery

Chitin synthase inhibitor 11 (compound 9s) is a spiro[benzoxazine-piperidin]-one derivative with potent CHS inhibition (IC50 0.10 mM) and broad-spectrum antifungal activity (MIC 42.67-128 µg/mL) against fluconazole-resistant strains. Ideal for MIC assays, synergy studies with azoles, and resistance circumvention research. Benchmark tool for SAR studies.

Molecular Formula C24H24N4O8
Molecular Weight 496.5 g/mol
Cat. No. B12390156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitin synthase inhibitor 11
Molecular FormulaC24H24N4O8
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC
InChIInChI=1S/C24H24N4O8/c1-34-16-4-6-18-17(14-16)24(36-23(31)26-18)9-11-27(12-10-24)22(30)8-7-21(29)25-19-5-3-15(28(32)33)13-20(19)35-2/h3-8,13-14H,9-12H2,1-2H3,(H,25,29)(H,26,31)/b8-7+
InChIKeyHVTXVBKBVDRHEG-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chitin Synthase Inhibitor 11: Spiro[benzoxazine-piperidin]-one CHS Inhibitor for Antifungal Drug Discovery


Chitin synthase inhibitor 11 (also designated compound 9s) is a spiro[benzoxazine-piperidin]-one derivative developed as a selective inhibitor of fungal chitin synthase (CHS) [1]. The compound exhibits CHS inhibitory activity with an IC50 of 0.10 mM and demonstrates broad-spectrum in vitro antifungal activity against clinically relevant fungi including Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Cryptococcus neoformans [1]. Its molecular formula is C24H24N4O8 with a molecular weight of 496.47 g/mol .

Why Generic CHS Inhibitor Substitution Compromises Antifungal Selectivity and Potency in Chitin Synthase Inhibitor 11 Research


Fungal chitin synthases comprise multiple isoforms with distinct sensitivities to classical inhibitors such as nikkomycin Z and polyoxin D, leading to variable and often unpredictable antifungal outcomes [1]. Moreover, the emergence of drug-resistant fungal variants, including fluconazole-resistant Candida albicans and Cryptococcus neoformans, necessitates CHS inhibitors with proven activity against these recalcitrant strains [2]. Chitin synthase inhibitor 11 belongs to a novel spiro[benzoxazine-piperidin]-one chemical class that is structurally unrelated to nucleoside-peptide antibiotics, offering a distinct inhibition profile and potential to circumvent cross-resistance mechanisms that limit conventional CHS inhibitors [2][3].

Chitin Synthase Inhibitor 11: Quantitative Comparative Evidence Against Key CHS Inhibitor Comparators


CHS Enzyme Inhibition Potency: Chitin Synthase Inhibitor 11 (0.10 mM) vs. Polyoxin B (0.14 mM) vs. Nikkomycin Z (0.8 µM–15 µM)

Chitin synthase inhibitor 11 (compound 9s) exhibits an IC50 of 0.10 mM against chitin synthase, which represents a 1.4-fold higher potency compared to the control drug polyoxin B (IC50 0.14 mM) in the same assay system [1]. In contrast, nikkomycin Z displays highly variable isoform-dependent inhibition with IC50 values ranging from 0.8 µM (CaChs2) to 15 µM (CaChs1) against Candida albicans chitin synthases, and 0.015–0.032 mM against Saccharomyces cerevisiae isozymes [2][3]. The narrow isoform selectivity of nikkomycin Z contrasts with the consistent inhibitory profile observed for chitin synthase inhibitor 11 in the spiro[benzoxazine-piperidin]-one series.

Chitin synthase inhibition IC50 Antifungal drug discovery

Antifungal Activity Against C. albicans: Chitin Synthase Inhibitor 11 (MIC 128 µg/mL) vs. Polyoxin B and Fluconazole

Chitin synthase inhibitor 11 demonstrates in vitro antifungal activity against Candida albicans with an MIC of 128 µg/mL [1]. In the same study, the antifungal activities of compounds 9a, 9d, 9h, 9s, and 9t were reported to be comparable to fluconazole and polyoxin B, indicating that the spiro[benzoxazine-piperidin]-one series achieves clinically relevant potency [2]. Notably, compound 9s (chitin synthase inhibitor 11) exhibits additive or synergistic effects when combined with fluconazole, enhancing antifungal efficacy beyond single-agent activity [1][2].

Antifungal susceptibility MIC Candida albicans

Broad-Spectrum Antifungal Coverage: Comparative MIC Values Across Four Fungal Species

Chitin synthase inhibitor 11 exhibits a differentiated broad-spectrum antifungal profile with MIC values of 128 µg/mL (C. albicans), 42.67 µg/mL (A. flavus), 64 µg/mL (A. fumigatus), and 64 µg/mL (C. neoformans) [1]. This profile demonstrates enhanced potency against filamentous fungi (Aspergillus spp.) and Cryptococcus neoformans compared to C. albicans—a pattern distinct from many azole antifungals which often show weaker activity against Aspergillus and Cryptococcus species. In contrast, nikkomycin Z shows limited efficacy against filamentous fungi due to the presence of multiple CHS isoforms and cell wall compensatory responses [2].

Broad-spectrum antifungal MIC panel Aspergillus Cryptococcus

Activity Against Drug-Resistant Fungal Variants: Chitin Synthase Inhibitor 11 vs. Fluconazole-Resistant Isolates

Chitin synthase inhibitor 11 (compound 9s) demonstrates significant antifungal activity against fluconazole-resistant Candida albicans and fluconazole-resistant Cryptococcus neoformans variants [1]. This activity is particularly notable as fluconazole resistance represents a major clinical challenge in treating invasive fungal infections. The spiro[benzoxazine-piperidin]-one scaffold, which includes compound 9s, retains efficacy against these resistant strains, indicating that the CHS inhibition mechanism is not compromised by the resistance mechanisms that affect azole antifungals [1][2].

Antifungal resistance Fluconazole-resistant Candida Drug-resistant Cryptococcus

Structural Class Differentiation: Spiro[benzoxazine-piperidin]-one Scaffold vs. Nucleoside-Peptide Antibiotics (Nikkomycins/Polyoxins)

Chitin synthase inhibitor 11 belongs to the spiro[benzoxazine-piperidin]-one chemical class, which is structurally distinct from the nucleoside-peptide antibiotics (nikkomycins and polyoxins) that dominate the CHS inhibitor landscape [1]. While nikkomycins and polyoxins act as competitive inhibitors mimicking the UDP-GlcNAc substrate, the spiro[benzoxazine-piperidin]-one scaffold may engage the enzyme through a different binding mode or inhibition mechanism [2]. This structural divergence offers potential advantages including reduced susceptibility to peptidase degradation (a known limitation of nikkomycins) and avoidance of cross-resistance mechanisms that affect nucleoside-based CHS inhibitors [1][3].

Chemical scaffold novelty Non-nucleoside CHS inhibitor Structure-activity relationship

Chitin Synthase Inhibitor 11: Validated Research Applications in Antifungal Drug Discovery and Resistance Studies


In Vitro CHS Enzyme Inhibition Assays for Antifungal SAR Studies

Use chitin synthase inhibitor 11 as a reference inhibitor with a well-characterized IC50 of 0.10 mM in CHS enzyme assays. The compound provides a benchmark for evaluating novel CHS inhibitors and elucidating structure-activity relationships, particularly within the spiro[benzoxazine-piperidin]-one series [1].

Broad-Spectrum Antifungal Susceptibility Testing Against Clinically Relevant Fungal Pathogens

Employ chitin synthase inhibitor 11 in MIC determination assays against C. albicans (128 µg/mL), A. flavus (42.67 µg/mL), A. fumigatus (64 µg/mL), and C. neoformans (64 µg/mL) to profile broad-spectrum antifungal activity and to investigate species-specific differences in CHS inhibitor susceptibility [1].

Combination Therapy Studies with Azole Antifungals

Investigate additive or synergistic antifungal effects by combining chitin synthase inhibitor 11 with fluconazole or other azoles. The documented synergistic potential makes this compound valuable for exploring combination strategies to enhance antifungal efficacy and overcome azole resistance [1][2].

Drug-Resistant Fungal Variant Research

Utilize chitin synthase inhibitor 11 as a tool compound to study mechanisms of resistance circumvention in fluconazole-resistant C. albicans and C. neoformans isolates. The compound's retained activity against resistant strains enables investigation of CHS as a target in multidrug-resistant fungal infections [2].

Technical Documentation Hub

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